molecular formula C14H21NO B3443473 N,N-diethyl-2,4,6-trimethylbenzamide CAS No. 34274-11-8

N,N-diethyl-2,4,6-trimethylbenzamide

Cat. No.: B3443473
CAS No.: 34274-11-8
M. Wt: 219.32 g/mol
InChI Key: DCYJVSCBTQJUEQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,4,6-trimethylbenzamide, also known as N,N-Diethylmesitamide, is a specialized benzamide derivative that serves as a key precursor and structural motif in advanced chemical synthesis. Its primary research value lies in its application in the development of asymmetric catalysts. Specifically, derivatives of this compound are employed in the synthesis of chiral organoiodine catalysts, which are used for enantioselective oxidative dearomatization reactions of phenols . This process is a critical transformation for the construction of complex molecular architectures, enabling the conversion of simple planar aromatic compounds into intricate three-dimensional structures with high enantiomeric purity . The mesitylene core of the compound provides significant steric bulk, which is essential for inducing stereoselectivity in catalytic processes. Furthermore, structurally related benzamide compounds have documented utility in agricultural research, highlighting the potential of this chemical class in the development of bioactive molecules . This combination of properties makes this compound a compound of interest for researchers in the fields of synthetic organic chemistry, methodology development, and catalyst design.

Properties

IUPAC Name

N,N-diethyl-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-6-15(7-2)14(16)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYJVSCBTQJUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444041
Record name N,N-diethyl-2,4,6-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34274-11-8
Record name N,N-diethyl-2,4,6-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with diethylamine . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of N,N-diethyl-2,4,6-trimethylbenzamide, highlighting differences in substituents and their implications:

Compound Name Substituents on Benzamide Core Key Functional Groups Key Properties/Applications Reference
N,N-Diethyl-2,4-dimethoxybenzamide 2,4-Dimethoxy, 6-unsubstituted Diethylamide, Methoxy Enhanced solubility due to methoxy groups; used in metal-catalyzed reactions
N,N-Diethyl-2-methylsulfanyl-4,6-dimethoxybenzamide 2-Methylsulfanyl, 4,6-dimethoxy Diethylamide, Sulfur Potential pesticidal activity due to sulfur
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, hydroxyalkylamide Hydroxyalkylamide N,O-bidentate directing group for C–H functionalization
N-(2,4-Dichlorobenzyl)-1H-pyrrole-3-carboxamide Dichlorobenzyl, pyrrole-carboxamide Dichlorophenyl Antifungal/antimicrobial applications
N,N-Diethylacetamide Acetamide core (non-aromatic) Diethylamide Solvent properties; lower steric hindrance

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) in dimethoxybenzamide derivatives increase solubility but reduce electrophilicity compared to methyl groups (electron-neutral) in the target compound .
  • Biological Activity : Sulfur-containing analogues (e.g., methylsulfanyl derivatives) show pesticidal activity, whereas hydroxyalkylamides (e.g., ) are tailored for catalysis .

Stability and Reactivity

  • Hydrolytic Stability : Diethylamides are generally more resistant to hydrolysis than acetamides (e.g., N,N-diethylacetamide) due to increased steric protection of the carbonyl group .
  • Thermal Stability : Symmetric trimethyl substitution (2,4,6-) likely enhances thermal stability compared to asymmetric or less substituted analogues, as seen in related triazine compounds .

Biological Activity

N,N-Diethyl-2,4,6-trimethylbenzamide is an organic compound belonging to the class of amides, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses activity against certain bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells through specific molecular interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It might interact with receptors on cell membranes, altering signal transduction pathways.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Anti-inflammatory Effects

In a preclinical model of inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
This compound90120

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound was found to induce apoptosis in cancer cells at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
2575
5050
10020

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-2,4,6-trimethylbenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where a trimethylbenzoyl chloride derivative reacts with diethylamine under anhydrous conditions to prevent hydrolysis . Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios. Purity is enhanced by post-synthesis purification via column chromatography or recrystallization. Reaction progress is monitored using TLC and confirmed via NMR spectroscopy .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect impurities .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the benzene ring and ethyl groups on the amide nitrogen .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
    Calibration against certified reference materials (e.g., NIST standards) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Purity : Impurities ≥2% (e.g., unreacted starting materials) can skew bioassay results. Validate via GC or HPLC .
  • Stereochemical factors : Chiral intermediates (if present) require enantiomeric resolution (e.g., chiral HPLC) .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays) and include positive/negative controls. Cross-validate findings using orthogonal methods (e.g., enzyme kinetics vs. cellular uptake studies) .

Q. What mechanistic insights exist for the enzyme inhibition properties of this compound?

  • Methodological Answer : The compound may act as a competitive inhibitor by binding to enzyme active sites via its amide and methyl groups. Techniques to study this include:

  • Molecular Docking Simulations : Predict binding affinities using software like AutoDock .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations .
    Structural analogs (e.g., fluorinated benzamides) provide comparative data to refine structure-activity relationships .

Q. How can researchers optimize the compound’s stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer : Stability is assessed via:

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC analysis .
  • Plasma Stability Assays : Incubate with plasma and quantify degradation products using LC-MS .
  • Microsomal Stability Tests : Use liver microsomes to evaluate metabolic lability .
    Stabilizing strategies include formulation with cyclodextrins or liposomal encapsulation .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer :

  • Standardized Protocols : Publish detailed synthetic procedures, including solvent batch sources and equipment specifications .
  • Interlaboratory Validation : Collaborate to replicate synthesis and characterization.
  • Open Data Sharing : Deposit raw NMR, HPLC, and crystallographic data in repositories like PubChem or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-2,4,6-trimethylbenzamide
Reactant of Route 2
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